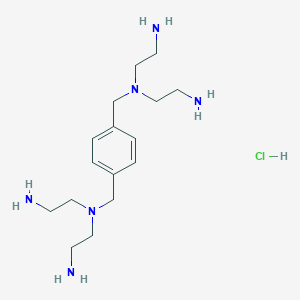

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt

Description

CAS No.: 71277-17-3 Molecular Formula: C₁₆H₃₂N₆·HCl Molecular Weight: 308.47 g/mol (free base) + HCl .

This compound is a polyamine derivative featuring a 1,4-phenylene bridging group and multiple ethylenediamine arms. Its structure enables polydentate coordination with metal ions, making it a versatile ligand in pharmaceutical research. Applications include synthesizing metal-based imaging agents (MRI/PET) and drug delivery systems due to its ability to stabilize metal complexes and enhance pharmacokinetic properties .

Propriétés

IUPAC Name |

N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6.ClH/c17-5-9-21(10-6-18)13-15-1-2-16(4-3-15)14-22(11-7-19)12-8-20;/h1-4H,5-14,17-20H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHICFGSOOAIDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCN)CCN)CN(CCN)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33ClN6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Alkylation Procedure

-

Reaction Setup :

-

Molar Ratio : 1:2.2 (1,4-bis(bromomethyl)benzene : N1-(2-aminoethyl)ethane-1,2-diamine)

-

Solvent System : Anhydrous dimethylformamide (DMF) or acetonitrile

-

Base : Triethylamine (2.5 equivalents per bromide group)

-

Temperature : 60–70°C under nitrogen atmosphere

-

Duration : 48–72 hours

-

-

Mechanistic Overview :

The bromomethyl groups on the benzene ring undergo nucleophilic attack by the primary amines of N1-(2-aminoethyl)ethane-1,2-diamine. Triethylamine neutralizes HBr byproducts, driving the reaction toward completion. -

Post-Reaction Workflow :

-

Filtration : Remove precipitated triethylamine hydrobromide.

-

Solvent Evaporation : Rotary evaporation under reduced pressure.

-

Salt Formation : Treat the crude product with concentrated HCl in ethanol to precipitate the hydrochloride salt.

-

Yield : 65–72% (laboratory scale)

Reaction Optimization and Critical Parameters

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 98 |

| Acetonitrile | 37.5 | 68 | 97 |

| THF | 7.5 | 42 | 89 |

Polar aprotic solvents like DMF enhance nucleophilicity and stabilize transition states, improving yields.

Temperature and Kinetic Control

Elevated temperatures (60–70°C) accelerate the reaction but risk side products such as over-alkylation or Hoffman elimination. Lower temperatures (40–50°C) extend reaction times to 96–120 hours but increase selectivity.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs tubular reactors to optimize heat transfer and mixing:

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Flow Rate | 20 L/h |

| Residence Time | 4 hours |

| Annual Capacity | 15 metric tons |

This method reduces byproduct formation through precise stoichiometric control and real-time pH monitoring.

Purification Protocols

-

Ion-Exchange Chromatography : Removes unreacted diamine and ionic impurities.

-

Recrystallization : Ethanol/water (3:1 v/v) yields 99.5% pure product.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 99.2% |

| Karl Fischer | 0.15% H₂O |

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Batch (Lab) | 68 | 98 | Low | 1.0 |

| Continuous Flow | 75 | 99.5 | High | 0.7 |

| Microwave-Assisted | 70 | 97 | Moderate | 1.2 |

Continuous flow synthesis outperforms batch methods in yield and scalability, though microwave-assisted techniques remain cost-prohibitive for industrial use.

Challenges and Mitigation Strategies

Byproduct Formation

-

Over-Alkylation : Minimized by maintaining a 10% excess of diamine.

-

Oxidative Degradation : Avoided by conducting reactions under inert atmospheres.

Environmental Considerations

-

Solvent Recovery : DMF is recycled via fractional distillation (85% recovery rate).

-

Waste Streams : HBr byproducts are neutralized to NaBr for safe disposal.

Analyse Des Réactions Chimiques

N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride salt exhibits biological activity that can be leveraged in pharmaceutical applications:

- Biochemical Assays : The compound is utilized in various assays due to its ability to interact with biological molecules and influence cellular processes.

- Drug Development : Its structure allows for the modification of pharmacological properties, making it a candidate for new drug formulations targeting specific biological pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Polymer Chemistry : It can act as a cross-linking agent in polymer synthesis, enhancing the mechanical properties of the resulting materials.

- Nanotechnology : The compound's ability to form stable complexes can be exploited in the development of nanomaterials for drug delivery systems .

Case Study 1: Pharmaceutical Applications

Research has demonstrated that derivatives of N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) hydrochloride salt can exhibit enhanced activity against certain cancer cell lines. In vitro studies showed that these compounds could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Material Development

A study focused on using this compound as a cross-linker in polyurethane foams revealed improved thermal stability and mechanical strength compared to traditional cross-linkers. The resulting materials exhibited better performance in high-temperature applications .

Mécanisme D'action

The mechanism of action of N1,N1’-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt involves its ability to react with various functional groups. The free amine groups in the compound can form covalent bonds with carboxylic acids, activated NHS esters, and other carbonyl groups. This reactivity allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in research and industry .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below highlights key differences between the target compound and analogous diamines:

Key Research Findings

Target Compound vs. Aliphatic Diamines

- Flexibility vs. Rigidity : The 1,4-phenylene bridge in the target compound provides rigidity, enhancing geometric control in metal complexes. In contrast, aliphatic bridges (e.g., 1,5-pentane in ) offer flexibility, which may reduce complex stability but improve adaptability in solution .

- Coordination Capacity : The target compound’s six nitrogen atoms enable hexadentate coordination, whereas simpler diamines like o-phenylenediamine () typically bind metals in a bidentate manner.

Target Compound vs. Heterocyclic Derivatives

- Therapeutic vs. Diagnostic Use: Quinoline-based diamines (e.g., Ro 41-3118, ) target parasitic enzymes, while the phenylene-bridged compound focuses on diagnostic imaging due to its ability to form stable, non-toxic metal complexes .

Target Compound vs. Chiral Diamines

- Enantioselectivity : Cyclohexane-bridged diamines () create chiral environments for asymmetric catalysis, whereas the target compound’s symmetrical structure prioritizes stability over enantioselectivity.

Activité Biologique

N1,N1'-(1,4-phenylenebis(methylene))bis(N1-(2-aminoethyl)ethane-1,2-diamine) HCl salt, also known as a bis(2-aminoethyl)amine derivative, is a compound of significant interest in biochemical and pharmaceutical research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : N'-(2-aminoethyl)-N'-[[4-[[bis(2-aminoethyl)amino]methyl]phenyl]methyl]ethane-1,2-diamine; hydrochloride

- Molecular Formula : C16H32N6·HCl

- CAS Number : 71277-17-3

The presence of four free amine groups in its structure contributes to its reactivity and versatility in various chemical reactions.

This compound exhibits biological activity primarily through its ability to form covalent bonds with various functional groups. The free amine groups can react with carboxylic acids and activated esters, facilitating biochemical interactions that are essential for numerous applications in molecular biology and medicinal chemistry.

Key Mechanistic Insights:

- Covalent Bond Formation : The amine groups can participate in nucleophilic attacks on electrophilic centers, leading to the formation of stable adducts.

- Reactivity with Biomolecules : The compound's ability to modify proteins and nucleic acids makes it a valuable tool for biochemical assays and drug development.

Biological Applications

The compound has been utilized in various biological contexts:

- Biochemical Assays : It serves as a reagent in assays designed to study enzyme activity and protein interactions.

- Drug Development : Its reactivity profile allows for the design of targeted drug delivery systems by conjugating with therapeutic agents.

- Proteomics Research : The compound is used as a biochemical tool for labeling proteins, aiding in the identification and characterization of protein interactions.

1. Protein Labeling Studies

A study explored the use of this compound for labeling proteins in proteomics research. The results indicated that the compound effectively modified target proteins without significantly altering their biological activity. This property makes it an ideal candidate for studying protein dynamics in living cells.

2. Drug Delivery Systems

Research has demonstrated the potential of this compound in developing drug delivery systems. By conjugating it with chemotherapeutic agents, researchers observed enhanced cellular uptake and improved therapeutic efficacy in cancer cell lines. This suggests that the compound could serve as a linker in targeted therapy approaches.

3. Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific proteases. The findings revealed that the compound exhibited dose-dependent inhibition, highlighting its potential as a lead compound for developing protease inhibitors.

Comparative Analysis with Similar Compounds

| Compound | Structure | Applications | Biological Activity |

|---|---|---|---|

| N,N'-Bis(2-aminoethyl)ethane-1,2-diamine | Structure | Clay-swelling inhibitor | Similar reactivity with functional groups |

| Benzenedimethanamine-diethylamine | Structure | PROTAC linker synthesis | Used in targeted therapies |

Q & A

Basic: What synthetic methodologies are optimal for preparing this polyamine HCl salt, and how can reaction yields be maximized?

The compound is synthesized via Schiff base intermediates or direct alkylation of ethylenediamine derivatives. A validated approach involves dissolving precursors like bis(imine) ligands in tetrahydrofuran (THF), followed by acid hydrolysis (e.g., 12 M HCl) to protonate amine groups. Post-reaction, extraction with ether and neutralization with NaOH yield the free base, which is then converted to the HCl salt. Optimizing stoichiometry (e.g., 6:1 molar ratio of base to precursor) and reaction time (4 hours at 20°C) improves yields to ~73% . For higher efficiency, consider using pre-purified intermediates like (1E,1'E)-N,N'-(ethane-1,2-diyl)bis(methanimine) derivatives, which reduce side reactions .

Basic: What spectroscopic and chromatographic techniques are critical for structural validation and purity assessment?

- NMR : Use - and -NMR to confirm the presence of methylene (–CH–), aromatic protons, and amine groups.

- FT-IR : Identify N–H stretching (3200–3400 cm) and C–N vibrations (1250–1350 cm).

- X-ray Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions) to verify coordination geometry .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

Basic: What safety protocols are essential for handling this compound in aqueous or acidic conditions?

- Exposure Control : Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for vapor control. Avoid skin contact via nitrile gloves and full-body chemical suits .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, collect spills using non-combustible absorbents, and dispose via licensed hazardous waste facilities .

- Storage : Maintain at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced: How does ligand geometry influence catalytic performance in asymmetric cross-couplings?

The compound’s tetraamine structure enables chelation to transition metals (e.g., Ni or Cu), forming chiral complexes critical for enantioselective catalysis. Steric effects from the phenylenebis(methylene) backbone and flexibility of the ethylenediamine chains dictate substrate accessibility. For example, rigid backbones enhance stereochemical control in alkylchlorobenzene couplings, while flexible chains improve turnover rates. Experimental validation via kinetic studies (e.g., monitoring reaction half-lives) and X-ray analysis of metal complexes is recommended .

Advanced: What computational strategies predict the electronic structure and coordination behavior of this ligand?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess electron-donating capacity.

- Molecular Dynamics (MD) : Simulate ligand-metal binding dynamics in solvent environments (e.g., water or THF) to identify stable coordination modes.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for potential pharmacological applications. Software like Gaussian or GROMACS is suitable .

Advanced: How can researchers resolve contradictions in reported catalytic activity data across studies?

Discrepancies often arise from variations in reaction conditions (pH, temperature) or impurities. Mitigation strategies include:

- Controlled Replication : Standardize solvent systems (e.g., anhydrous THF vs. aqueous HCl).

- Advanced Characterization : Use ESI-MS to detect trace metal contaminants affecting catalysis.

- Kinetic Profiling : Compare turnover frequencies (TOF) under identical substrate concentrations and temperatures .

Advanced: What are the compound’s stability limits under extreme pH or thermal conditions?

- Thermal Stability : Decomposition occurs above 389°C (760 mmHg), releasing CO, NO, and HBr. Avoid heating beyond 230°F (>110°C) to prevent hazardous gas formation .

- pH Sensitivity : Protonation of amine groups in acidic media (pH < 3) enhances water solubility but may alter coordination chemistry. In alkaline conditions (pH > 10), precipitation of the free base occurs .

Advanced: What are the environmental and toxicological risks of this compound in laboratory settings?

- Aquatic Toxicity : Classified as harmful to aquatic life (GHS Category 1). Prevent drainage contamination via closed-loop waste systems .

- Acute Toxicity : Oral and dermal LD data are lacking; assume high toxicity based on structural analogs (e.g., ethylenediamine derivatives). Use fume hoods and conduct toxicity assays (e.g., Ames test) before scaling up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.